molecular formula C25H26N2O6S B10958364 Propyl 2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate

Propyl 2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate

Cat. No.: B10958364
M. Wt: 482.5 g/mol
InChI Key: SFPPIDMOBXUNMO-UHFFFAOYSA-N
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Description

PROPYL 4-(4-ISOPROPYLPHENYL)-2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of PROPYL 4-(4-ISOPROPYLPHENYL)-2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core thiophene structure, followed by the introduction of the isopropylphenyl and methoxy-nitrobenzoyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the methoxy and nitro groups makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents such as halogens or alkyl halides.

Scientific Research Applications

PROPYL 4-(4-ISOPROPYLPHENYL)-2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of PROPYL 4-(4-ISOPROPYLPHENYL)-2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to PROPYL 4-(4-ISOPROPYLPHENYL)-2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE include other thiophene derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific interactions and applications. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H26N2O6S

Molecular Weight

482.5 g/mol

IUPAC Name

propyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C25H26N2O6S/c1-5-12-33-25(29)22-19(17-8-6-16(7-9-17)15(2)3)14-34-24(22)26-23(28)18-10-11-21(32-4)20(13-18)27(30)31/h6-11,13-15H,5,12H2,1-4H3,(H,26,28)

InChI Key

SFPPIDMOBXUNMO-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)C)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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